molecular formula C12H22BrNO3 B6235991 tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate CAS No. 52716-49-1

tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate

Cat. No.: B6235991
CAS No.: 52716-49-1
M. Wt: 308.2
InChI Key:
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Description

tert-Butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromine atom, and a carbamate functional group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated precursor. One common method involves the use of tert-butyl carbamate and a brominated ketone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature and reaction time are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products. For example, the carbonyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

    Substitution: Formation of substituted carbamates with various functional groups.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemistry: tert-Butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It is often employed in the preparation of pharmaceuticals, agrochemicals, and fine chemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a probe to investigate biochemical pathways. Its unique structure allows it to interact with specific enzymes and proteins, making it valuable in enzymology studies.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its ability to undergo various chemical transformations makes it a versatile building block for drug synthesis.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate involves its interaction with molecular targets such as enzymes and proteins. The bromine atom and the carbamate group play key roles in its reactivity. The compound can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • tert-Butyl N-[(3S)-1-chloro-5-methyl-2-oxohexan-3-yl]carbamate
  • tert-Butyl N-[(3S)-1-iodo-5-methyl-2-oxohexan-3-yl]carbamate
  • tert-Butyl N-[(3S)-1-fluoro-5-methyl-2-oxohexan-3-yl]carbamate

Comparison: tert-Butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound more versatile in synthetic applications. Additionally, the steric and electronic effects of the bromine atom influence the compound’s interaction with biological targets, potentially leading to different biological activities compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

52716-49-1

Molecular Formula

C12H22BrNO3

Molecular Weight

308.2

Purity

95

Origin of Product

United States

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